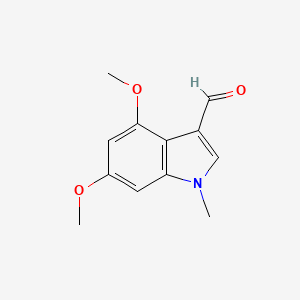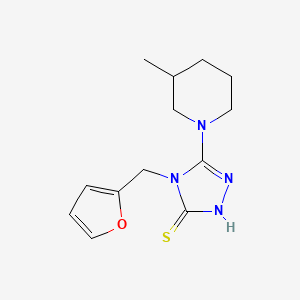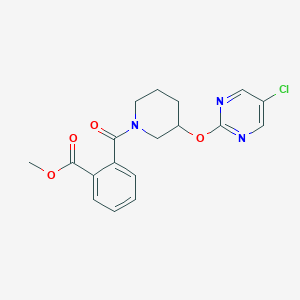![molecular formula C17H21N3O2 B2631527 6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941872-93-1](/img/structure/B2631527.png)
6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities. For example, some 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as anticancer agents targeting EGFR .
Synthesis Analysis
While the specific synthesis process for “6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is not available, similar compounds such as 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through various methods . The synthesis of these compounds often involves the reaction of diketones with arylhydrazine hydrochlorides .
Molecular Structure Analysis
The molecular structure of “3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” consists of a pyrrolopyrimidine core . The exact structure of “6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” would include additional pentyl and phenyl groups, but the specific locations of these groups are not provided.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” include a molecular weight of 153.14 g/mol, a topological polar surface area of 70.2 Ų, and a complexity of 269 . The properties of “6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” would be similar but would also be influenced by the additional pentyl and phenyl groups.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
The compound 6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been a subject of various studies exploring its chemical properties and potential applications. One study delved into the creation and transformation of pyrrolo[3,4-d]pyrimidin-3(2H)-ones into their derivatives, showcasing the chemical versatility of this structure. The research demonstrated that these compounds could be converted into derivatives like 3-hydrazino derivative, which upon further reactions, led to the formation of fused 1,2,4-triazoles. These findings reveal the structural adaptability of this compound, which could be leveraged for creating a range of derivatives with potential pharmaceutical or chemical applications (Golec, Scrowston, & Dunleavy, 1992).
Photoluminescent Properties
The photoluminescent properties of related pyrrolopyrimidine structures have been studied, indicating potential applications in materials science. For instance, research into polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit revealed strong fluorescence and quantum yield, suggesting uses in the development of new materials for optical and electronic applications. The solubility and processability of these compounds further enhance their applicability in various technological fields (Zhang & Tieke, 2008).
Electrophilic Substitution and Polymer Development
The synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives have been explored, showcasing their potential in creating materials with unique optical and electrochemical properties. These compounds have been studied for their use in thin films, with certain derivatives exhibiting features of liquid crystalline materials. The weak luminescence and long-lived low energy states observed in these compounds suggest potential uses in specialized materials, including optoelectronic devices (Gendron et al., 2014).
Molecular Structural Studies
The structural aspects of isomeric pyrazolo[3,4-d]pyrimidine-based molecules have been scrutinized, revealing insights into molecular interactions and arrangements. The studies showed how substitutions in these molecules affect their dimerization and intermolecular interactions, providing valuable information that could be applied in designing molecules with specific interaction patterns for chemical and pharmaceutical applications (Avasthi et al., 2002).
Direcciones Futuras
The future directions for research on “6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” and similar compounds could include further exploration of their potential biological activities, such as their anticancer properties . Additionally, more research could be done to optimize their synthesis processes .
Propiedades
IUPAC Name |
6-pentyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-3-7-10-20-11-13-14(16(20)21)15(19-17(22)18-13)12-8-5-4-6-9-12/h4-6,8-9,15H,2-3,7,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFRVEFWYPRDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2631455.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2631456.png)

![(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2631459.png)
![6-[(4-Benzylpiperazin-1-yl)sulfonyl]-2-chloroquinoxaline](/img/structure/B2631460.png)


